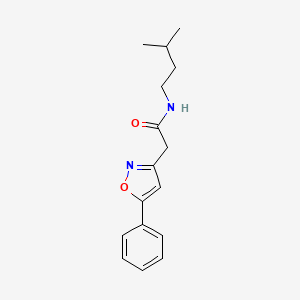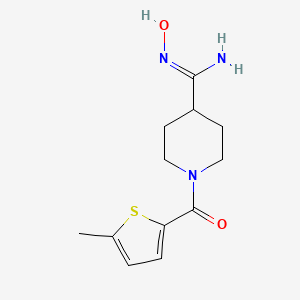![molecular formula C13H8N4O3 B6498203 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 941905-58-4](/img/structure/B6498203.png)
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline moiety, which is a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . The molecular formula is C12H7N3O2S, with an average mass of 257.268 and a monoisotopic mass of 257.025897173 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 257.268 and a monoisotopic mass of 257.025897173 . The chemical formula is C12H7N3O2S .科学的研究の応用
Cancer Research
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), particularly the gamma isoform (PI3Kγ). This enzyme plays a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PI3Kγ, this compound can potentially suppress tumor growth and proliferation, making it a promising candidate for cancer therapy .
Rheumatoid Arthritis Treatment
This compound has been studied for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis. It inhibits the progression of joint inflammation and damage in both lymphocyte-independent and dependent mouse models of rheumatoid arthritis. This suggests its potential use in developing new treatments for autoimmune diseases .
Neurodegenerative Diseases
Research indicates that PI3K inhibitors, including 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione, may have therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating PI3K signaling, these compounds can potentially protect neurons from degeneration and improve cognitive functions .
Cardiovascular Research
The PI3K pathway is also involved in cardiovascular health, particularly in the regulation of heart muscle contraction and blood vessel function. Inhibitors like 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione could be explored for their potential to treat cardiovascular diseases by improving heart function and reducing vascular inflammation .
Diabetes Management
PI3K inhibitors have been investigated for their role in insulin signaling and glucose metabolism. By modulating these pathways, 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione could help in managing diabetes by improving insulin sensitivity and glucose uptake in cells .
Antimicrobial Research
There is ongoing research into the antimicrobial properties of quinoxaline derivatives. 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione could potentially be developed as an antimicrobial agent, targeting bacterial and fungal infections by disrupting their cellular processes .
These applications highlight the diverse potential of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
作用機序
Target of Action
The primary target of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as a potent inhibitor of PI3Kγ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) . This inhibition disrupts the downstream signaling pathways regulated by PIP3 .
Biochemical Pathways
The inhibition of PI3Kγ affects several biochemical pathways. Most notably, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and survival . By inhibiting PI3Kγ, the compound can potentially slow down cell growth and proliferation, making it a potential candidate for cancer treatment .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The molecular and cellular effects of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione’s action are primarily related to its inhibition of PI3Kγ . By disrupting the PI3K/AKT/mTOR pathway, the compound can potentially induce cell cycle arrest, inhibit cell growth and proliferation, and promote apoptosis .
Action Environment
The action, efficacy, and stability of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione can be influenced by various environmental factors. Specific details about how such factors affect this compound are currently unknown
特性
IUPAC Name |
5-(quinoxalin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)5-7-1-2-9-10(6-7)15-4-3-14-9/h1-6H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZZPPZOCECEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B6498144.png)
![1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498149.png)
![1-[(2,4-difluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498158.png)
![methyl 4-methoxy-3-({1,1,3-trioxo-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}methyl)benzoate](/img/structure/B6498164.png)
![ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6498172.png)
![(5Z)-5-[(4-chloroquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6498180.png)
![N-{3-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6498186.png)

![N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498220.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498226.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6498231.png)

